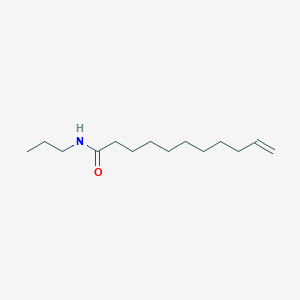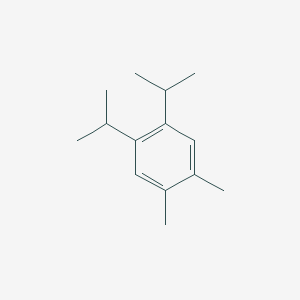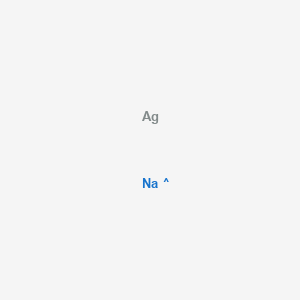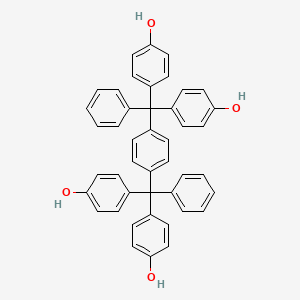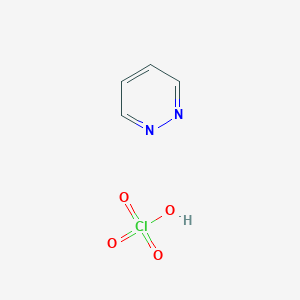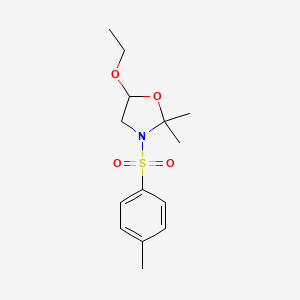
5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine typically involves the reaction of an appropriate sulfonyl chloride with an oxazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: May be used in the production of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Lacks the ethoxy group, which might affect its reactivity and applications.
5-Methoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the ethoxy group in 5-Ethoxy-2,2-dimethyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine might confer unique reactivity and interactions compared to its analogs, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
52180-35-5 |
|---|---|
Molekularformel |
C14H21NO4S |
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
5-ethoxy-2,2-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |
InChI |
InChI=1S/C14H21NO4S/c1-5-18-13-10-15(14(3,4)19-13)20(16,17)12-8-6-11(2)7-9-12/h6-9,13H,5,10H2,1-4H3 |
InChI-Schlüssel |
DOEIOJLWLYOUFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CN(C(O1)(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


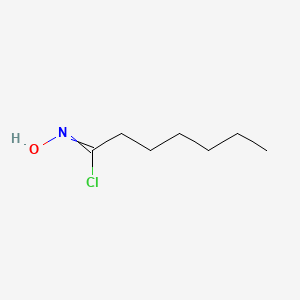

![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
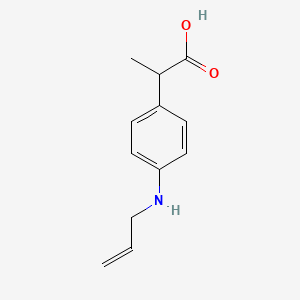
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
